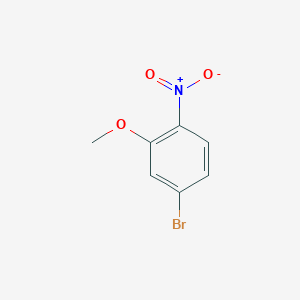

4-Bromo-2-methoxy-1-nitrobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPQYBFSAJUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471762 | |

| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103966-66-1 | |

| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-NITROANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-2-methoxy-1-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The document is structured to provide not only detailed experimental protocols but also a deep understanding of the underlying chemical principles that govern the described transformations. We will explore the primary and most efficient synthetic route, a nucleophilic aromatic substitution, and a viable alternative pathway involving electrophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound whose structural features make it a versatile building block in organic synthesis. The presence of a nitro group, a bromine atom, and a methoxy group on the benzene ring offers multiple points for chemical modification. The nitro group can be reduced to an amine, a common step in the synthesis of bioactive molecules. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The methoxy group, a strong electron-donating group, influences the reactivity of the aromatic ring and can be a key feature in the final target molecule.

This guide will focus on providing a robust and reproducible methodology for the synthesis of this important intermediate, with a strong emphasis on the rationale behind the chosen synthetic strategies and experimental conditions.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to its high regioselectivity and typically good yields.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the methoxy group can be introduced by the displacement of a suitable leaving group, such as a halide, from a precursor molecule. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. This leads to the identification of 4-bromo-2-fluoro-1-nitrobenzene as an ideal starting material.

Reaction Mechanism: The SNAr Pathway

The SNAr reaction is a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bearing the fluorine atom. This carbon is electron-deficient due to the inductive and resonance effects of the ortho-nitro group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is essential for the stability of this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, a good leaving group.

The presence of the nitro group ortho to the site of substitution is critical. It provides the necessary activation by withdrawing electron density from the ring, making it susceptible to nucleophilic attack, and it stabilizes the intermediate Meisenheimer complex through resonance.

Experimental Protocol

Reaction: Synthesis of this compound from 4-bromo-2-fluoro-1-nitrobenzene.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-2-fluoro-1-nitrobenzene | 220.00 | 2.0 g | 9.09 mmol |

| Sodium Methoxide (30% in Methanol) | 54.02 | 1.64 g | 9.09 mmol |

| Methanol | 32.04 | 50 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (2.0 g, 9.09 mmol) in methanol (50 mL), add a 30% methanolic solution of sodium methoxide (1.64 g, 9.09 mmol).[1]

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.[1]

-

Dissolve the residue in water (30 mL) and extract the product with ethyl acetate (2 x 30 mL).[1]

-

Combine the organic phases, wash with water, and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[1]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.

Expected Yield: ~99% (crude).[1]

Characterization: The final product should be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of the Starting Material: 4-bromo-2-fluoro-1-nitrobenzene

The starting material, 4-bromo-2-fluoro-1-nitrobenzene, can be synthesized by the bromination of 2-fluoro-1-nitrobenzene.

Procedure:

-

Dissolve 2-fluoro-1-nitrobenzene in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture for a period of time, monitoring the progress by GC or TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a solvent like petroleum ether.

Alternative Synthesis Pathway: Electrophilic Aromatic Substitution

An alternative approach to this compound is through the electrophilic nitration of 3-bromoanisole. This pathway relies on the directing effects of the substituents already present on the aromatic ring.

Regioselectivity in the Nitration of 3-Bromoanisole

In electrophilic aromatic substitution, the regiochemical outcome is determined by the electronic properties of the substituents on the benzene ring.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.

-

Bromo Group (-Br): This is a deactivating, ortho-, para- directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions through resonance.

When both groups are present, the more strongly activating group dictates the position of substitution. In 3-bromoanisole, the methoxy group is the dominant directing group. The positions ortho and para to the methoxy group are C2, C4, and C6.

-

Position C2: ortho to methoxy, ortho to bromo.

-

Position C4: para to methoxy, ortho to bromo.

-

Position C6: ortho to methoxy, meta to bromo.

Nitration at position C6 would yield the desired product, this compound. Nitration at C2 and C4 would lead to isomeric products. Therefore, this reaction is expected to produce a mixture of isomers, necessitating a purification step to isolate the desired product.

Reaction Mechanism: Electrophilic Nitration

The nitration of an aromatic ring typically involves the following steps:

-

Generation of the Nitronium Ion: Nitric acid is protonated by a stronger acid, typically sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

General Experimental Protocol

Reaction: Nitration of 3-bromoanisole.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 3-Bromoanisole | 187.04 |

| Nitric Acid (concentrated) | 63.01 |

| Sulfuric Acid (concentrated) | 98.08 |

| Dichloromethane | 84.93 |

| Sodium Bicarbonate Solution | 84.01 |

| Water | 18.02 |

| Anhydrous Sodium Sulfate | 142.04 |

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 3-bromoanisole in a suitable solvent like dichloromethane.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-bromoanisole, maintaining a low temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of isomers would then require separation, typically by column chromatography.

Purification and Characterization

Purification of the final product is crucial to obtain material of high purity for subsequent applications.

-

Recrystallization: This is the preferred method for purifying solid this compound. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as an ethanol/water mixture.

-

Column Chromatography: This technique is particularly useful for separating the isomeric mixture produced in the electrophilic nitration pathway. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a hexane/ethyl acetate gradient) would likely be effective.

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Crystalline solid |

| ¹H NMR | Expected signals for an aromatic methoxy group (singlet, ~4.0 ppm) and three aromatic protons with characteristic splitting patterns. |

| ¹³C NMR | Expected signals for seven distinct carbon atoms, including the methoxy carbon and six aromatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |

Visualization of Synthetic Pathways

Primary Synthesis Pathway: SNAr Reaction

Caption: SNAr synthesis of this compound.

Alternative Synthesis Pathway: Electrophilic Nitration

Caption: Electrophilic nitration of 3-bromoanisole.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The primary route, a nucleophilic aromatic substitution starting from 4-bromo-2-fluoro-1-nitrobenzene, is recommended for its high efficiency and regioselectivity. The alternative route, involving the electrophilic nitration of 3-bromoanisole, provides a viable, albeit less selective, alternative. The choice of pathway will depend on the availability of starting materials, the required purity of the final product, and the scale of the synthesis. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this valuable chemical intermediate in their research and development activities.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroanisole. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

Sources

An In-Depth Technical Guide on the Formation Mechanism of 4-Bromo-2-methoxy-1-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of 4-Bromo-2-methoxy-1-nitrobenzene. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document will elucidate the core principles of electrophilic aromatic substitution, focusing on the directing effects of substituents on the benzene ring, which are crucial for understanding the regioselectivity of the reaction. Detailed experimental protocols, mechanistic diagrams, and a thorough analysis of the electronic and steric factors governing the reaction are presented to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for the synthesis of this and related compounds.

Introduction

This compound is a substituted aromatic compound with a unique arrangement of functional groups that makes it a versatile building block in organic chemistry. The strategic placement of a bromine atom, a methoxy group, and a nitro group on the benzene ring allows for a variety of subsequent chemical transformations. Understanding the mechanism of its formation is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide will explore the primary synthetic routes to this compound, with a focus on the principles of electrophilic aromatic substitution (EAS).

The core of this guide will revolve around two plausible synthetic strategies:

-

Route A: Bromination of 2-methoxynitrobenzene.

-

Route B: Nitration of 3-bromoanisole.

The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring. The interplay between the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing nitro group will be a central theme of our mechanistic discussion.

The Role of Substituent Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the nature of the substituents already attached to the ring.[1]

Activating and Deactivating Groups

Substituents are broadly classified as either activating or deactivating.

-

Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions. The methoxy group (-OCH₃) is a strong activating group due to the resonance effect of the oxygen's lone pairs.[2][3][4]

-

Deactivating groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles. These groups typically direct incoming electrophiles to the meta position. The nitro group (-NO₂) is a powerful deactivating group due to both inductive and resonance effects.[2][5][6][7]

Directing Effects of Methoxy and Nitro Groups

The directing effects of substituents are a consequence of their ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.

-

Methoxy Group (-OCH₃): As an ortho-, para- director, the methoxy group can stabilize the arenium ion through resonance when the electrophile adds to the ortho or para position. This stabilization involves the participation of a lone pair of electrons from the oxygen atom, which delocalizes the positive charge.[2][4]

-

Nitro Group (-NO₂): As a meta- director, the nitro group strongly deactivates the ortho and para positions through resonance, placing a partial positive charge on these carbons.[7] Attack at the meta position avoids the formation of a highly unstable resonance structure where a positive charge is adjacent to the positively charged nitrogen of the nitro group.[5][6][8]

Synthetic Routes and Mechanistic Analysis

The synthesis of this compound can be approached from two primary starting materials. The choice of route can influence the overall efficiency and the isomeric purity of the product.

Route A: Bromination of 2-methoxynitrobenzene

In this route, the starting material is 2-methoxynitrobenzene. The two existing substituents will direct the incoming bromine electrophile.

-

The methoxy group (-OCH₃) at position 2 is a strong activating group and an ortho-, para- director. It will direct the incoming electrophile to positions 4 and 6.

-

The nitro group (-NO₂) at position 1 is a strong deactivating group and a meta- director. It will direct the incoming electrophile to positions 3 and 5.

The directing effects of these two groups are in conflict. However, the strongly activating methoxy group will have a dominant influence over the deactivating nitro group. Therefore, the bromination will preferentially occur at the positions activated by the methoxy group. Of the two possible positions (4 and 6), the para position (position 4) is sterically less hindered than the ortho position (position 6). Consequently, the major product of the bromination of 2-methoxynitrobenzene is this compound.

Mechanism of Bromination

The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as FeBr₃, to generate a more potent electrophile.

Step 1: Generation of the Electrophile The Lewis acid catalyst polarizes the bromine molecule, making one bromine atom more electrophilic.

Step 2: Electrophilic Attack The π electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (arenium ion). The attack occurs predominantly at the para position to the methoxy group.

Step 3: Deprotonation A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and regenerating the catalyst.

Visualizing the Mechanism (Route A)

Caption: Workflow for the bromination of 2-methoxynitrobenzene.

Route B: Nitration of 3-bromoanisole

In this alternative route, the starting material is 3-bromoanisole.

-

The methoxy group (-OCH₃) at position 1 is a strong activating group and an ortho-, para- director. It will direct the incoming nitronium ion (NO₂⁺) to positions 2, 4, and 6.

-

The bromo group (-Br) at position 3 is a weakly deactivating group but is also an ortho-, para- director. It will direct the incoming electrophile to positions 1, 2, 4, and 5.

Both groups direct the incoming electrophile to positions 2 and 4. The methoxy group is a much stronger activating group than the bromo group, so its directing effect will be dominant. Position 4 is para to the methoxy group and ortho to the bromo group. Position 2 is ortho to both the methoxy and bromo groups. Position 6 is ortho to the methoxy group. Due to steric hindrance, the nitration is most likely to occur at position 4, leading to the desired product.

Mechanism of Nitration

The nitration of an aromatic ring is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.[9][10]

Step 1: Generation of the Electrophile (Nitronium Ion) Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10][11]

Step 2: Electrophilic Attack The aromatic ring attacks the nitronium ion to form a resonance-stabilized arenium ion.

Step 3: Deprotonation A weak base, such as water or the bisulfate ion, removes a proton from the arenium ion to restore aromaticity.

Visualizing the Mechanism (Route B)

Caption: Workflow for the nitration of 3-bromoanisole.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the bromination of 2-methoxynitrobenzene (Route A). Note: This protocol is for informational purposes and should be adapted and performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 2-methoxynitrobenzene | 153.14 | 10.0 g |

| Bromine | 159.81 | 11.5 g |

| Iron filings (catalyst) | 55.85 | 0.5 g |

| Carbon tetrachloride (solvent) | 153.82 | 100 mL |

| Sodium bisulfite solution (5%) | - | 50 mL |

| Diethyl ether | 74.12 | 150 mL |

| Anhydrous magnesium sulfate | 120.37 | 10 g |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxynitrobenzene (10.0 g) in carbon tetrachloride (50 mL). Add iron filings (0.5 g) to the solution.

-

Addition of Bromine: In the dropping funnel, place a solution of bromine (11.5 g) in carbon tetrachloride (50 mL). Add the bromine solution dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Hydrogen bromide gas will be evolved and should be passed through a trap containing a sodium hydroxide solution.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture in an ice bath. Slowly add 5% sodium bisulfite solution (50 mL) to quench any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | δ (ppm): ~7.9 (d, 1H), ~7.6 (s, 1H), ~7.3 (d, 1H), ~4.0 (s, 3H) |

| ¹³C NMR | Expected signals for 7 distinct carbon atoms. |

| IR | ν (cm⁻¹): ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-O stretch), ~800-900 (C-H out-of-plane bending for 1,2,4-sub) |

| MS (EI) | m/z: ~231/233 (M⁺, M⁺+2 due to bromine isotopes) |

| Melting Point | Literature values should be consulted for the expected melting point range. |

Conclusion

The formation of this compound is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the substituents on the benzene ring. Both the bromination of 2-methoxynitrobenzene and the nitration of 3-bromoanisole are viable synthetic routes, with the former often being preferred due to the strong and predictable directing effect of the methoxy group. A thorough understanding of the underlying mechanistic principles is essential for researchers and drug development professionals to design efficient and selective syntheses of this and other polysubstituted aromatic compounds. The experimental protocol provided serves as a practical guide, which should be adapted based on available laboratory resources and safety considerations.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Brainly.in. (2023). Anisole undergoes electrophilic substitution reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

Save My Exams. (2025). Directing Effects. Retrieved from [Link]

-

YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Retrieved from [Link]

-

YouTube. (2017). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

-

YouTube. (2017). Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22. Retrieved from [Link]

-

YouTube. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. Retrieved from [Link]

-

Quora. (2016). What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2021). Electrophilic Aromatic Substitution - Halogenation and Nitration. Retrieved from [Link]

-

Khan Academy. (n.d.). Nitration. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. brainly.in [brainly.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene

Introduction

4-Bromo-2-methoxy-1-nitrobenzene is a valuable substituted nitroaromatic compound, serving as a key building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. Its trifunctional nature, featuring bromo, methoxy, and nitro groups, offers a versatile platform for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions at the bromo-position. This guide provides a detailed exploration of the most effective and scientifically sound methods for the synthesis of this intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of potential starting materials.

Primary Recommended Synthetic Route: Nucleophilic Aromatic Substitution of 2-Fluoro-4-bromonitrobenzene

The most direct and highest-yielding approach to this compound commences with 2-Fluoro-4-bromonitrobenzene. This method is predicated on the principles of nucleophilic aromatic substitution (SNAr), a well-established reaction class in aromatic chemistry.

Causality and Mechanistic Insight

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitro group) positioned ortho or para to a good leaving group (the fluorine atom) on the aromatic ring. The nitro group powerfully withdraws electron density from the ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating the initial attack, which is the rate-determining step.

This pathway is highly efficient, often proceeding to completion under mild conditions with near-quantitative yields.[1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-bromo-2-nitroanisole (an alternative name for the target compound).[1]

Starting Material Properties

| Property | Value |

| Compound Name | 2-Fluoro-4-bromonitrobenzene |

| CAS Number | 364-73-8 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Appearance | Pale yellow solid |

Procedure:

-

To a solution of 2-Fluoro-4-bromonitrobenzene (2.0 g, 9.09 mmol) in methanol (50 mL), add a 30% methanolic solution of sodium methoxide (1.64 g, 9.09 mmol).

-

Stir the reaction mixture at room temperature overnight to ensure the reaction proceeds to completion.

-

After completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the resulting residue in water (30 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic phases, wash with water, and then dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield this compound as a crystalline solid.

Expected Yield: 2.1 g (99%).[1]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.

Alternative Synthetic Routes

While the SNAr approach is highly recommended, other pathways from different starting materials are chemically plausible, though they may present challenges in terms of regioselectivity, number of steps, or overall yield.

Route 2: From 2-Methoxyaniline (o-Anisidine)

This two-step route involves an initial electrophilic bromination of 2-methoxyaniline, followed by the conversion of the resulting aminophenol into the target nitro compound.

Step 1: Bromination of 2-Methoxyaniline

The amino and methoxy groups are both strongly activating, ortho-, para-directing groups. Their combined effect directs the incoming electrophile (bromine) predominantly to the position para to the amino group and ortho to the methoxy group (C4).

Experimental Protocol for Bromination:

This protocol is adapted from a procedure for the synthesis of 4-Bromo-2-methoxyaniline.[2]

-

Dissolve 2-Methoxyaniline (15 g, 0.122 mol) in methylene chloride (250 ml).

-

Chill the solution to -10°C.

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) as the brominating agent, ensuring the temperature is maintained below -5°C.

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml), followed by water (2 x 25 ml).

-

Dry the organic layer over magnesium sulfate and evaporate to dryness.

-

Purify the product by silica gel column chromatography, eluting with methylene chloride.

Expected Yield: 23.68 g (96%) of 4-Bromo-2-methoxyaniline.[2]

Step 2: Conversion of the Amino Group to a Nitro Group

The transformation of an aryl amine to an aryl nitro compound is not a trivial one-step reaction. The most common method involves a Sandmeyer-type reaction.[3][4] This would entail:

-

Diazotization: Reaction of the 4-Bromo-2-methoxyaniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5°C) to form the corresponding arenediazonium salt.

-

Nitro-dediazoniation: The diazonium salt is then treated with a nitrite source, often in the presence of a copper catalyst, to replace the diazonio group with a nitro group.

This sequence, while feasible, adds complexity and the potential for side reactions, making it a less direct route compared to the SNAr method.

Synthetic Workflow Diagram (Route 2)

Caption: Multi-step synthesis starting from 2-Methoxyaniline.

Other Potential Starting Materials: A Discussion of Regioselectivity

-

Bromination of 2-methoxy-1-nitrobenzene (o-Nitroanisole): In this electrophilic aromatic substitution, the methoxy group is a powerful ortho-, para-director, while the nitro group is a meta-director and a strong deactivator. The activating methoxy group will dominate the directing effects. Bromination is expected to occur primarily at the C4 (para to -OCH₃) and C6 (ortho to -OCH₃) positions. Separating the resulting 4-bromo and 6-bromo isomers would be necessary, potentially lowering the effective yield of the desired product.

-

Nitration of 3-Bromoanisole: Here, both the methoxy and bromo substituents are ortho-, para-directing. The strongly activating methoxy group will direct nitration to the C2, C4, and C6 positions. The desired product requires nitration at the C2 position. However, this position is sterically hindered by the two adjacent substituents, and nitration typically favors the less hindered C4 and C6 positions.[5] Achieving high selectivity for the desired this compound via this route is challenging.

Characterization of this compound

| Property | Value |

| CAS Number | 103966-66-1 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Crystalline solid |

| ¹H-NMR (DMSO-d6) | δ [ppm] 7.9 (d, 1H), 7.6 (s, 1H), 7.3 (d, 1H), 4.0 (s, 3H)[1] |

Comparative Analysis of Synthetic Routes

| Starting Material | Synthetic Route | Advantages | Disadvantages |

| 2-Fluoro-4-bromonitrobenzene | Nucleophilic Aromatic Substitution | High yield (99%), single step, excellent regioselectivity, mild conditions.[1] | Starting material may be more expensive than basic feedstocks. |

| 2-Methoxyaniline | Bromination then Diazotization/Nitration | Readily available starting material. The bromination step is high-yielding.[2] | Multi-step process, use of potentially hazardous diazonium intermediates, overall yield likely lower. |

| 2-methoxy-1-nitrobenzene | Electrophilic Bromination | Potentially a single step from a common starting material. | Poor regioselectivity, leading to a mixture of isomers that require separation. |

| 3-Bromoanisole | Electrophilic Nitration | Readily available starting material. | Likely to produce a complex mixture of isomers due to competing directing effects and steric hindrance, resulting in low yield of the desired product.[5] |

Conclusion

For researchers and drug development professionals requiring a reliable and efficient synthesis of this compound, the nucleophilic aromatic substitution of 2-Fluoro-4-bromonitrobenzene with sodium methoxide is the superior and recommended method. This approach is characterized by its simplicity, mild reaction conditions, and exceptional yield and purity of the final product. While alternative routes from more fundamental starting materials like 2-methoxyaniline are plausible, they introduce additional synthetic steps and challenges related to regioselectivity and handling of intermediates, making them less efficient for targeted synthesis.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

- Gilbert, J. C., & Martin, S. F. (n.d.). Electrophilic Aromatic Substitution. In Experimental Organic Chemistry.

-

Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

The Control of Isomer Distributions in Nitration Reactions. (1980, March 30). DTIC. Retrieved January 7, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Study.com. Retrieved January 7, 2026, from [Link]

-

Sandmeyer Reactions. (2021, May 1). YouTube. Retrieved January 7, 2026, from [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

4-Bromo-1-nitrobenzene. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

- Method for preparing 3-bromo-4-methoxyaniline. (n.d.). Google Patents.

-

Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | 103966-66-1 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-nitroanisole (CAS Number: 103966-66-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-2-nitroanisole, registered under CAS number 103966-66-1, is a substituted aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a methoxy, a nitro, and a bromo group on a benzene ring, imparts a distinct reactivity profile that is leveraged in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and applications of 5-Bromo-2-nitroanisole, with a particular focus on its emerging role in the development of novel therapeutic agents. The strategic positioning of its functional groups makes it a valuable precursor for the synthesis of various heterocyclic systems and other highly functionalized molecules, underscoring its importance in the drug discovery and development pipeline.

Physicochemical Properties and Structure

5-Bromo-2-nitroanisole is also known by its synonyms, including 4-Bromo-2-methoxy-1-nitrobenzene and 5-Bromo-2-nitrophenyl methyl ether.[1] It exists as a solid at room temperature.[1]

Structural and Chemical Identity

| Property | Value |

| Molecular Formula | C₇H₆BrNO₃[1] |

| Molecular Weight | 232.03 g/mol [1] |

| Canonical SMILES | COc1cc(Br)ccc1=O[1] |

| InChI Key | DJKPQYBFSAJUBS-UHFFFAOYSA-N[1] |

| Appearance | Solid[1] |

| Melting Point | 90-95 °C[1] |

Spectroscopic Characterization

Unequivocal identification of 5-Bromo-2-nitroanisole is crucial for its application in synthesis. The following section details its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 5-Bromo-2-nitroanisole will exhibit characteristic signals for the aromatic protons and the methoxy group protons. The exact chemical shifts and coupling constants are influenced by the electronic effects of the substituents on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, with the chemical shifts being indicative of their local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-2-nitroanisole is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching from the aromatic ring and the methoxy group.

-

N-O stretching from the nitro group, typically appearing as two strong bands.

-

C-O stretching from the ether linkage.

-

C-Br stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of 5-Bromo-2-nitroanisole will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the loss of substituents like the methoxy or nitro groups.

Synthesis and Purification

The synthesis of 5-Bromo-2-nitroanisole is typically achieved through electrophilic aromatic substitution reactions. A common and efficient method involves the nucleophilic aromatic substitution of a more reactive precursor.

Synthetic Workflow

Caption: Synthetic workflow for 5-Bromo-2-nitroanisole.

Detailed Synthesis Protocol

This protocol is based on the reaction of 4-bromo-2-fluoro-1-nitrobenzene with sodium methoxide.[2]

Materials:

-

4-Bromo-2-fluoro-1-nitrobenzene

-

Methanol (reagent grade)

-

30% Sodium methanolate solution in methanol

-

Ethyl acetate

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 4-bromo-2-fluoro-1-nitrobenzene in methanol in a round-bottom flask.

-

While stirring at room temperature, add a methanolic solution of 30% sodium methanolate dropwise to the flask.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture using a rotary evaporator to remove the methanol.

-

Dissolve the resulting residue in water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 5-Bromo-2-nitroanisole can be further purified by recrystallization or column chromatography.

Analytical Methods

To ensure the purity and identity of 5-Bromo-2-nitroanisole, particularly in the context of drug development where stringent quality control is paramount, reliable analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 5-Bromo-2-nitroanisole.

Instrumentation and Conditions:

-

Column: A C18 stationary phase is suitable for this non-polar compound.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice for separating aromatic compounds. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.

-

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance.

Analytical Workflow

Caption: General workflow for HPLC analysis.

Applications in Drug Development

The primary utility of 5-Bromo-2-nitroanisole in the pharmaceutical industry is as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. Its functional groups allow for a variety of chemical transformations, making it a valuable starting material.

Intermediate in the Synthesis of Aldosterone Synthase (CYP11B2) Inhibitors

Recent patent literature has highlighted the use of this compound (a synonym for 5-Bromo-2-nitroanisole) in the synthesis of 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives.[3] These compounds are investigated as inhibitors of the human aldosterone synthase CYP11B2.[3] Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in the pathophysiology of cardiovascular diseases such as hypertension and heart failure. Inhibition of CYP11B2 is therefore a promising therapeutic strategy.

Synthetic Pathway Logic

Caption: Role of 5-Bromo-2-nitroanisole in drug development.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with 5-Bromo-2-nitroanisole.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

The signal word for this compound is Warning .[4]

Precautionary Measures

When handling 5-Bromo-2-nitroanisole, the following precautionary statements should be followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

5-Bromo-2-nitroanisole (CAS 103966-66-1) is a chemical intermediate of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool in synthetic organic chemistry. The methodologies for its synthesis and analysis are established, providing a solid foundation for its use in research and development. Of particular note is its application as a precursor in the synthesis of potential inhibitors of aldosterone synthase (CYP11B2), highlighting its relevance in the pursuit of novel therapeutics for cardiovascular diseases. As research in this area continues, the demand for and importance of 5-Bromo-2-nitroanisole as a key building block are likely to grow. Adherence to strict safety protocols is imperative when handling this compound to mitigate potential hazards.

References

- CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google P

- WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google P

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-methoxy-1-nitrobenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-methoxy-1-nitrobenzene (also known as 4-Bromo-2-nitroanisole), a substituted aromatic compound of interest in synthetic chemistry. By dissecting the interplay of electronic effects and spin-spin coupling, this document serves as a practical reference for researchers and professionals engaged in structural elucidation. We will delve into the theoretical principles governing the observed spectral features, present detailed spectral assignments, and provide a robust experimental protocol for data acquisition.

Foundational Principles: Decoding the Spectrum

The structural characterization of this compound is predicated on understanding the fundamental principles of NMR spectroscopy. The chemical shift (δ) and spin-spin coupling (J) are the paramount parameters that reveal the electronic environment and connectivity of nuclei within the molecule.[1]

The Role of Substituent Effects:

The chemical shifts of the aromatic protons and carbons in this compound are dictated by the cumulative electronic effects of the three substituents:

-

Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance and inductive effects, the nitro group strongly deshields the protons and carbons at the ortho and para positions, shifting their signals downfield to higher ppm values.

-

Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) via resonance, which shields the ortho and para positions. This shielding effect moves the corresponding NMR signals upfield (lower ppm).

-

Bromine (-Br): An electronegative atom that withdraws electron density through induction (deshielding). However, its lone pairs can participate in resonance donation (shielding). The overall effect is a complex interplay, but it generally leads to deshielding of the directly attached carbon and influences the surrounding nuclei.

These competing electronic forces create a unique and predictable pattern of chemical shifts, which is the key to assigning each signal in the NMR spectra.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region and one corresponding to the methoxy group.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-3: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the methoxy group. This environment leads to significant deshielding, placing its signal at the furthest downfield position. It is coupled only to H-5 (meta-coupling), appearing as a doublet with a small coupling constant (³J ≈ 2-3 Hz).

-

H-5: Situated ortho to the bromine and meta to both the nitro and methoxy groups, this proton experiences a complex electronic environment. It is coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling). This results in a doublet of doublets (dd) with one large coupling constant (³J ≈ 8-9 Hz) from the ortho coupling and one small coupling constant (⁴J ≈ 2-3 Hz) from the meta coupling.

-

H-6: This proton is ortho to the electron-donating methoxy group, which imparts a shielding effect. Consequently, it appears at the most upfield position in the aromatic region. It is coupled to H-5 (ortho-coupling), resulting in a doublet (d) with a large coupling constant (³J ≈ 8-9 Hz).

-

-

Methoxy Protons (-OCH₃):

-

The three equivalent protons of the methoxy group are not coupled to any other protons and therefore appear as a sharp singlet. Their signal is found significantly upfield, in the typical region for methoxy groups.

-

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 8.0 - 8.2 | d | ~ 2.5 |

| H-5 | ~ 7.4 - 7.6 | dd | ~ 8.7, 2.5 |

| H-6 | ~ 7.0 - 7.2 | d | ~ 8.7 |

| -OCH₃ | ~ 3.9 - 4.0 | s | N/A |

Note: Predicted values are based on established substituent effects. Actual experimental values may vary slightly.

Analysis of the ¹³C NMR Spectrum

Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven unique signals—six for the aromatic carbons and one for the methoxy carbon.[2]

-

Aromatic Carbons (C-1 to C-6):

-

Quaternary Carbons (C-1, C-2, C-4): These carbons, directly bonded to substituents, show distinct chemical shifts. C-1 (attached to -NO₂) and C-2 (attached to -OCH₃) will be significantly downfield. The carbon bearing the bromine, C-4, will also be downfield, though its shift is influenced by the "heavy atom effect." These signals are typically of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

-

Protonated Carbons (C-3, C-5, C-6): The chemical shifts of these carbons mirror the effects seen in the ¹H spectrum. C-3, adjacent to the nitro group, will be the most deshielded of this trio. C-6, adjacent to the methoxy group, will be the most shielded. C-5 will have an intermediate chemical shift.

-

-

Methoxy Carbon (-OCH₃):

-

This sp³-hybridized carbon will appear in the typical upfield region for ether carbons, generally between 55-65 ppm.

-

Table 2: Summary of ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |

| C-1 (-NO₂) | 152.4 |

| C-2 (-OCH₃) | 140.2 |

| C-3 | 113.6 |

| C-4 (-Br) | 114.7 |

| C-5 | 129.4 |

| C-6 | 126.1 |

| -OCH₃ | 57.0 |

Experimental data sourced from SpectraBase.[3]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol provides a standardized methodology for small organic molecules like this compound.[4]

A. Sample Preparation:

-

Massing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral quality (shimming), filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample's identification.

B. NMR Spectrometer Setup & Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking: Insert the sample into the magnet and lock the spectrometer's field frequency to the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. The goal is to obtain sharp, symmetrical peaks with minimal distortion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

C. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the carbon peak is at 77.16 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Workflow for Structural Verification

The process of confirming a molecular structure using NMR data follows a logical progression. The diagram below illustrates the key steps and their interdependencies.

Caption: A streamlined workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a textbook example of how substituent-induced electronic effects manifest in chemical shifts and coupling patterns. A systematic analysis, grounded in the fundamental principles of NMR theory, allows for the complete and unambiguous assignment of all signals, thereby confirming the molecular structure. This guide provides the theoretical framework, practical data, and experimental protocols necessary for researchers to confidently utilize NMR spectroscopy for the characterization of this and other complex substituted aromatic systems.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

Reddit. (2022). Good resources for learning the theory behind NMR? r/chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 4-Bromo-2-nitroanisole. SpectraBase. Retrieved from [Link]

-

Zhao, Y., et al. (2017). Supporting Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment. Organic Chemistry I. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Google Books.

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chegg. (2019). Solved: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Bromo-2-methoxy-1-nitrobenzene

<

Introduction

4-Bromo-2-methoxy-1-nitrobenzene is a substituted aromatic compound with significant applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its molecular structure, characterized by the presence of a nitro group, a methoxy group, and a bromine atom on a benzene ring, imparts distinct spectroscopic properties. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comprehensive technical overview of the two primary spectroscopic techniques for its analysis: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data, grounded in established scientific principles.

Molecular Structure and Key Spectroscopic Features

To effectively interpret the spectral data, it is crucial to first understand the molecular structure of this compound and the expected spectroscopic behavior of its constituent functional groups.

Caption: Experimental workflow for ATR-FTIR analysis.

Interpretation of a Representative IR Spectrum

A typical IR spectrum of this compound would be expected to show strong peaks corresponding to the nitro group stretches, aromatic C=C vibrations, and C-O stretching of the methoxy group. The presence of these characteristic bands provides strong evidence for the compound's identity.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis. [3][4]

Theoretical Principles of Electron Ionization (EI)-MS

In Electron Ionization (EI)-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The mass spectrometer then separates these ions based on their m/z ratio, and a detector records their relative abundance. [5]

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: ~232.03 g/mol ), the following features are anticipated in its EI mass spectrum: [6][7][8]

-

Molecular Ion Peak (M•⁺): The presence of bromine, with its two major isotopes ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), will result in a characteristic isotopic pattern for the molecular ion. [9][10]Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weights with each bromine isotope. This M and M+2 pattern is a definitive indicator of a bromine-containing compound. [9][10]* Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses.

Caption: Predicted fragmentation pathway for this compound.

Common Neutral Losses:

-

Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment ion at [M-15]⁺.

-

Loss of a nitro radical (•NO₂): A common fragmentation for nitroaromatic compounds, resulting in a fragment at [M-46]⁺. [11]* Loss of a methoxy radical (•OCH₃): Giving a fragment at [M-31]⁺.

-

Loss of carbon monoxide (CO): Often occurs after the initial loss of a methyl radical, leading to a fragment at [M-15-28]⁺.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 231/233 | [C₇H₆⁷⁹/⁸¹BrNO₃]•⁺ | Molecular Ion |

| 216/218 | [C₆H₃⁷⁹/⁸¹BrNO₃]⁺ | •CH₃ |

| 200/202 | [C₇H₆⁷⁹/⁸¹BrNO₂]⁺ | •OCH₃ |

| 185/187 | [C₇H₆⁷⁹/⁸¹BrO]⁺ | •NO₂ |

| 188/190 | [C₅H₃⁷⁹/⁸¹BrO₂]⁺ | •CH₃, CO |

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. [12][13] Materials:

-

GC-MS system equipped with an autosampler

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)

-

High-purity helium carrier gas

-

This compound sample

-

High-purity solvent (e.g., acetone or ethyl acetate)

-

Volumetric flasks and micropipettes for sample preparation

-

GC vials with caps and septa

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. [12][14]2. Instrument Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

-

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the corresponding mass spectrum.

Caption: General workflow for GC-MS analysis.

Interpretation of a Representative Mass Spectrum

The mass spectrum will show a series of peaks, with the x-axis representing the m/z ratio and the y-axis representing the relative abundance. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%. The molecular ion peak (with its characteristic M/M+2 pattern) will confirm the molecular weight and the presence of bromine. The other fragment ions will provide structural information that can be pieced together to confirm the identity of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive analytical strategy for the characterization of this compound. IR spectroscopy offers a rapid and non-destructive method for confirming the presence of key functional groups, while mass spectrometry provides definitive information on the molecular weight, elemental composition (specifically the presence of bromine), and structural details through fragmentation analysis. By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can ensure the identity and purity of this important chemical intermediate with a high degree of confidence.

References

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

PubChem. 4-bromo-2-nitroanisole. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]

-

MDPI. Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. [Link]

-

Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

-

Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

National Center for Biotechnology Information. 1-Bromo-4-methyl-2-nitrobenzene. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Unknown. 4406 GC-MS procedure and background.docx. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

PubChem. 5-Bromo-2-nitroanisole. [Link]

-

University of Tübingen. Interpretation of mass spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

National Institute of Standards and Technology. Benzene, 2-bromo-1-methyl-4-nitro-. [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Memorial University of Newfoundland. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

ResearchGate. Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. [Link]

Sources

- 1. This compound | 103966-66-1 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. uni-saarland.de [uni-saarland.de]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. memphis.edu [memphis.edu]

An In-depth Technical Guide to 4-Bromo-2-methoxy-1-nitrobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Bromo-2-methoxy-1-nitrobenzene, a key intermediate in organic synthesis. With a focus on practical applications for researchers and professionals in drug development, this document delves into the compound's characteristics, synthesis, reactivity, and its role in the formation of complex molecules.

Core Characteristics of this compound

This compound, also known by synonyms such as 5-Bromo-2-nitroanisole, is a substituted aromatic compound with the CAS Number 103966-66-1.[1] Its molecular structure, featuring a nitro group ortho to a methoxy group and a bromine atom para to the nitro group, dictates its unique chemical behavior and utility as a versatile building block in synthetic chemistry.

Physicochemical Properties

The physical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [2] |

| Melting Point | 87 °C | [3] |

| Boiling Point | 303.3±22.0 °C at 760 mmHg | [3] |

| Density | 1.6±0.1 g/cm³ | [3] |

| Flash Point | 137.2±22.3 °C | [4] |

| Solubility | Moderately soluble in ethanol and dichloromethane; less soluble in water. | [5] |

Spectroscopic Profile